Benzene-1,3-diol;prop-2-en-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-diol;prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution of benzene-1,3-diol with prop-2-en-1-ol under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reaction .
Another synthetic route involves the nucleophilic substitution of a halogenated benzene-1,3-diol derivative with prop-2-en-1-ol. This reaction can be carried out under basic conditions using a strong base, such as sodium hydroxide, to promote the nucleophilic attack on the halogenated benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-diol;prop-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both hydroxyl groups and an unsaturated propene chain allows for diverse reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and chromium trioxide, reducing agents such as sodium borohydride and lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include quinones, aldehydes, carboxylic acids, saturated alcohols, and substituted benzene derivatives .
Scientific Research Applications
Benzene-1,3-diol;prop-2-en-1-ol has a wide range of scientific research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzene-1,3-diol;prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, while the prop-2-en-1-ol moiety can undergo metabolic transformations . These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Benzene-1,3-diol;prop-2-en-1-ol can be compared with other similar compounds, such as catechol (benzene-1,2-diol), hydroquinone (benzene-1,4-diol), and allyl alcohol (prop-2-en-1-ol).
Properties
CAS No. |
42425-45-6 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
benzene-1,3-diol;prop-2-en-1-ol |
InChI |
InChI=1S/C6H6O2.C3H6O/c7-5-2-1-3-6(8)4-5;1-2-3-4/h1-4,7-8H;2,4H,1,3H2 |
InChI Key |
DVYYBJAZNUJPRQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCO.C1=CC(=CC(=C1)O)O |
Related CAS |
42425-45-6 |
Origin of Product |
United States |
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